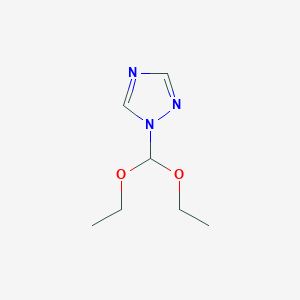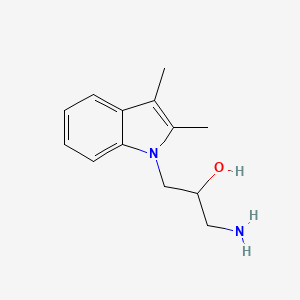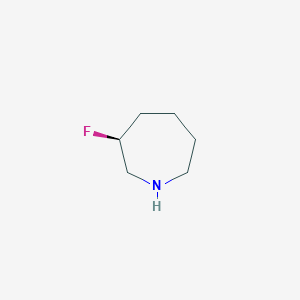
(3S)-3-Fluoroazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Fluoroazepane is a fluorinated azepane derivative, characterized by the presence of a fluorine atom at the third position of the azepane ring Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural and electronic properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Fluoroazepane typically involves the introduction of the fluorine atom into the azepane ring. One common method is the nucleophilic substitution reaction, where a suitable azepane precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of azepane with diethylaminosulfur trifluoride (DAST) can yield this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of environmentally friendly fluorinating agents and optimized reaction conditions can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Fluoroazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Fluoroazepane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (3S)-3-Fluoroazepane involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
(3S)-3-Chloroazepane: Similar structure with a chlorine atom instead of fluorine.
(3S)-3-Bromoazepane: Contains a bromine atom at the third position.
(3S)-3-Iodoazepane: Features an iodine atom at the third position.
Comparison: (3S)-3-Fluoroazepane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects compared to other halogenated azepanes. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H12FN |
|---|---|
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
(3S)-3-fluoroazepane |
InChI |
InChI=1S/C6H12FN/c7-6-3-1-2-4-8-5-6/h6,8H,1-5H2/t6-/m0/s1 |
Clave InChI |
KXEWKVSEVOAHDZ-LURJTMIESA-N |
SMILES isomérico |
C1CCNC[C@H](C1)F |
SMILES canónico |
C1CCNCC(C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Chlorobenzo[d]oxazol-6-yl)acrylic acid](/img/structure/B15205664.png)
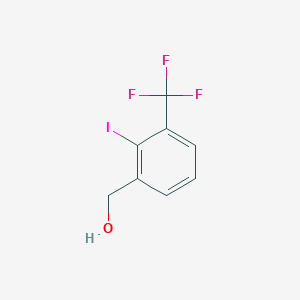

![1-Ethyl-N-(2-phenoxyphenyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B15205702.png)
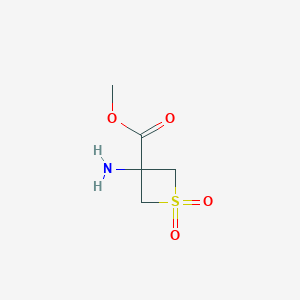
![5-[1-(4-Chloro-phenyl)-1H-tetrazol-5-yl]-4-phenyl-pyrimidin-2-ylamine](/img/structure/B15205716.png)

![5-(7-Methoxy-benzofuran-2-yl)-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B15205724.png)
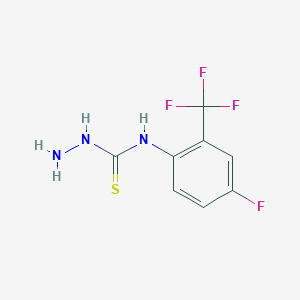
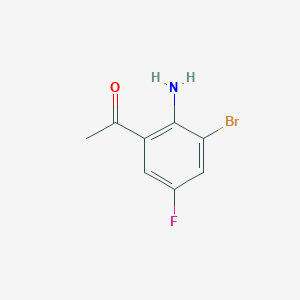
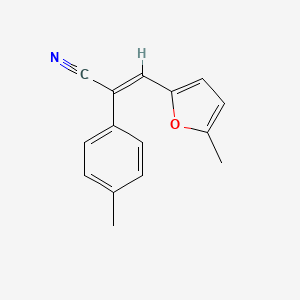
![(2S,3R)-2-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-8H-purin-6-yl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B15205759.png)
